

Compound Status: Preclinical to Clinical Discontinuation

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Compound Focus: Akn-028

CAS No.: 1175017-90-9

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AKN-028 was a novel, orally active tyrosine kinase inhibitor investigated for Acute Myeloid Leukemia (AML) [1] [2]. The available data is primarily from **preclinical studies** (cell lines and animal models) [1] [3] [4]. A Phase I/II clinical trial (NCT01573247) was initiated but was **prematurely terminated** in 2016, and no results were released [5] [6] [7]. Therefore, dose-dependent toxicity data from human trials is not available.

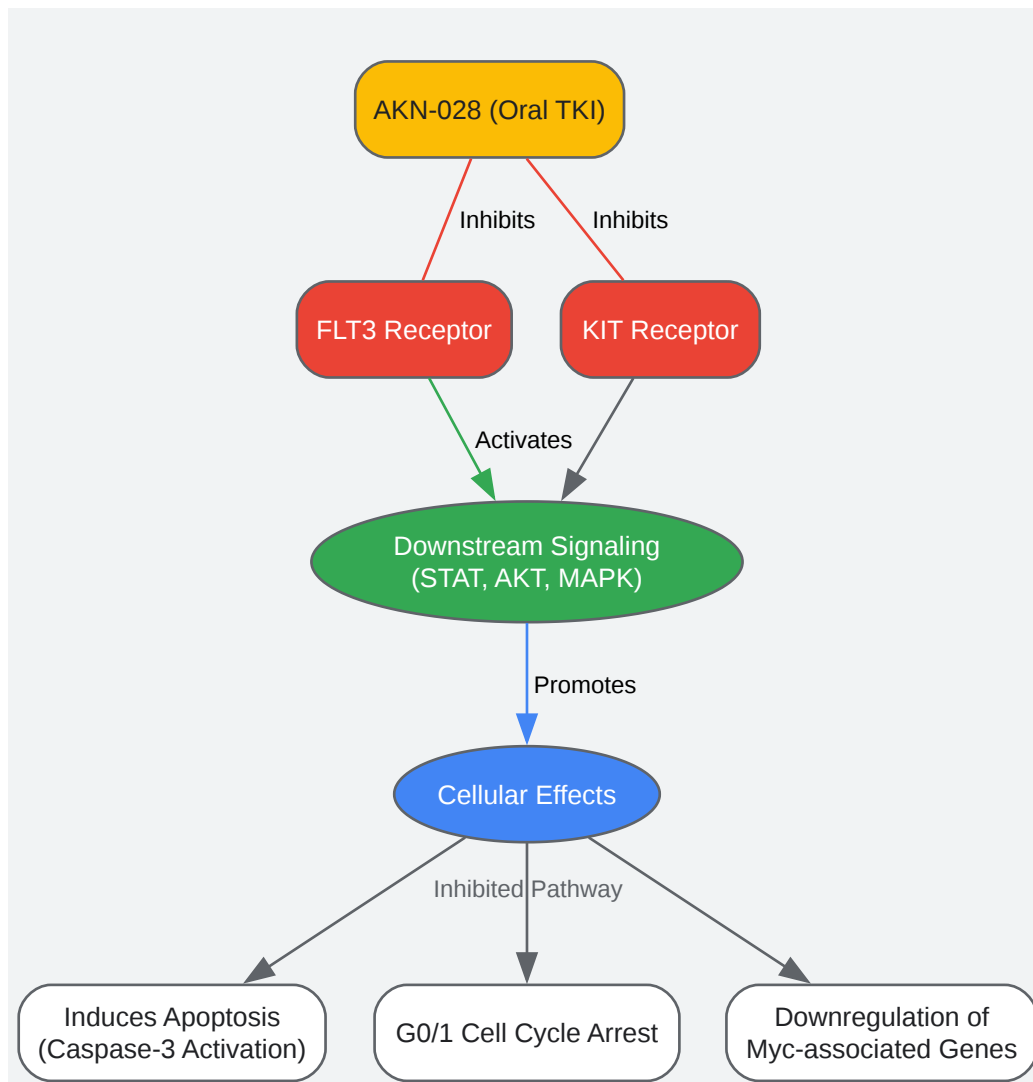
Preclinical Profile & Proposed Mechanisms of Action

The following table summarizes the key mechanistic and preclinical data available for **AKN-028**.

Aspect	Preclinical Findings
Primary Target	Potent inhibitor of FMS-like receptor tyrosine kinase 3 (FLT3); IC50 = 6 nM [1] [3] [6].
Secondary Target	Inhibition of KIT autophosphorylation [1] [6].
Cellular Action	Dose-dependent inhibition of FLT3 autophosphorylation; induction of apoptosis via caspase-3 activation; dose-dependent G0/1 cell cycle arrest; downregulation of Myc-associated genes [1] [8] [2].

Aspect	Preclinical Findings
Cytotoxic Activity	Activity across AML cell lines (mean IC50 ~1 μ M in primary AML samples). Higher activity in cells with high global tyrosine kinase activity [1] [4].
In Vivo Efficacy	Antileukemic effect in mouse models of primary AML and MV4-11 cells [1] [2].
In Vivo Toxicity	No major toxicity observed in the reported mouse model experiment [1].

The diagram below illustrates the mechanism of action of **AKN-028** based on preclinical data.



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Experimental Protocols from Preclinical Studies

Here are summaries of key experimental methodologies used in the cited preclinical research, which can serve as a reference for your own work.

- **Cytotoxicity/Cell Viability Assay (Fluorometric Microculture Cytotoxicity Assay):** Primary AML cells or cell lines (e.g., MV4-11) are cultured in 384-well microplates with serially diluted **AKN-028**. After 72 hours, fluorescence generated from cellular hydrolysis of fluorescein diacetate is measured to determine the proportion of viable cells. Data is used to calculate IC50 values [1].
- **Analysis of Apoptosis (Caspase-3 Activation):** Cells are treated with **AKN-028** for various time periods. Caspase-3 activity is measured using a commercial fluorogenic substrate assay (e.g., Caspase-3/ CPP32 Fluorometric Assay Kit). The fluorescence intensity is proportional to caspase-3 activity [1].
- **Cell Cycle Analysis by Flow Cytometry:** Cells are treated with **AKN-028**, then fixed, stained with propidium iodide, and analyzed on a flow cytometer. The DNA content histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle [4].
- **Kinase Activity Profiling (PamChip Microarray):** Lysates from treated and untreated cells are applied to a PamChip microarray containing peptide substrates for tyrosine kinases. A recombinant kinase cocktail is added to incorporate ATP, and the phosphorylation levels are detected using a phospho-specific antibody. This provides a global profile of tyrosine kinase activity [4].

FAQs Based on Preclinical Data

- **What is the evidence for AKN-028's dose-dependent effect?** Preclinical studies confirmed a clear dose-dependent inhibition of FLT3 autophosphorylation and a dose-dependent cytotoxic response in primary AML samples. The global tyrosine kinase activity in AML cells was also inhibited by **AKN-028** in a dose-dependent manner [1] [4].
- **Does AKN-028's toxicity correlate with FLT3 mutation status?** In primary AML samples, the antileukemic activity of (and by inference, the cytotoxic response in cancer cells) showed no correlation with FLT3 mutation status (ITD or TKD) or the quantitative expression level of FLT3 [1]. Activity was higher in cells with high global tyrosine kinase activity [4].

- **Are there any protocols for combination studies with standard therapies?** One study reported synergistic activity when cytarabine or daunorubicin was added to **AKN-028** simultaneously or 24 hours prior. The specific protocols for these combination index calculations were not detailed in the available abstract [1].

Important Note for Researchers

The preclinical data for **AKN-028** is informative for understanding the compound's class effects. However, its discontinued status means that all available information is confined to early research stages. For current research, you may find it valuable to investigate other FLT3 inhibitors that have progressed to advanced clinical stages or received approval.

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References

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